N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H23N5O4S3 and its molecular weight is 469.59. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Compounds similar to the specified one, particularly benzothiazole derivatives, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds demonstrated significant inhibition efficiencies, providing extra stability and protection for steel surfaces. The adsorption of these inhibitors onto steel surfaces involves both physical and chemical means, highlighting their potential application in corrosion prevention technologies (Hu et al., 2016).
Anticancer Activity
Research into thiadiazole and benzamide derivatives has uncovered promising anticancer properties. For instance, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups were synthesized and demonstrated significant in vitro anticancer activity against a variety of human cancer cell lines. These findings suggest the potential of such compounds in developing new anticancer agents (Tiwari et al., 2017).
Antimicrobial Properties
The antimicrobial efficacy of thiadiazole and benzamide derivatives has also been investigated. Some newly synthesized compounds based on these structures exhibited promising antimicrobial activities, offering insights into the development of new antimicrobial agents for treating infections (Gouda et al., 2010).
Photophysical Properties
The synthesis and investigation of novel compounds, including thiadiazoles, for their photophysical properties have been explored. Such compounds have shown potential for the development of fluorescent materials, underscoring their applicability in materials science (Shibahara et al., 2006).
Enzyme Inhibition
Certain derivatives similar to the query compound have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. These studies reveal the compounds' potential in designing inhibitors for therapeutic applications (Ulus et al., 2016).
properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S3/c1-23(2)30(26,27)14-9-7-12(8-10-14)16(25)20-17-21-22-18(29-17)28-11-15(24)19-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQRVVSKZWSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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